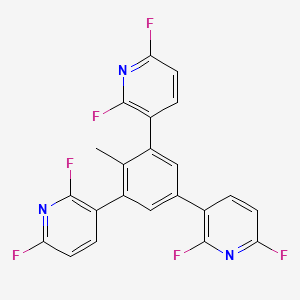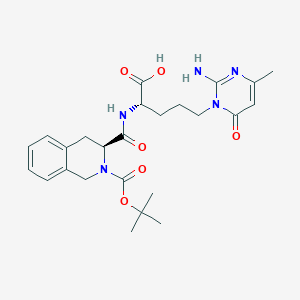
Boc-Tic-Nva(Unk)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-Tic-Nva(Unk)-OH” is a synthetic compound used in various scientific research applications. The name suggests it is a peptide or peptide-like molecule, with Boc (tert-butyloxycarbonyl) as a protecting group, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), Nva (norvaline), and an unknown component represented by Unk.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Tic-Nva(Unk)-OH” typically involves the stepwise assembly of the peptide chain. The Boc group is used to protect the amino group during the synthesis. The general steps include:
Protection: Protecting the amino group of Tic with Boc.
Coupling: Coupling Boc-Tic with Nva using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the Boc group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers, which can efficiently assemble peptides by sequentially adding protected amino acids.
Analyse Des Réactions Chimiques
Types of Reactions
“Boc-Tic-Nva(Unk)-OH” can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Major Products
The major products depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while coupling reactions yield extended peptide chains.
Applications De Recherche Scientifique
“Boc-Tic-Nva(Unk)-OH” is used in various fields, including:
Chemistry: As a building block for synthesizing more complex peptides.
Biology: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs or studying disease mechanisms.
Industry: Producing peptide-based materials or catalysts.
Mécanisme D'action
The mechanism of action for “Boc-Tic-Nva(Unk)-OH” would depend on its specific application. Generally, peptides can interact with proteins, enzymes, or receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Tic-OH: A simpler version without the Nva and Unk components.
Boc-Nva-OH: Lacks the Tic and Unk components.
Boc-Tic-Nva-OH: Similar but without the unknown component.
Uniqueness
“Boc-Tic-Nva(Unk)-OH” is unique due to the combination of its components, which may confer specific properties or activities not found in simpler analogs.
Propriétés
Formule moléculaire |
C25H33N5O6 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
(2S)-5-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-2-[[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H33N5O6/c1-15-12-20(31)29(23(26)27-15)11-7-10-18(22(33)34)28-21(32)19-13-16-8-5-6-9-17(16)14-30(19)24(35)36-25(2,3)4/h5-6,8-9,12,18-19H,7,10-11,13-14H2,1-4H3,(H2,26,27)(H,28,32)(H,33,34)/t18-,19-/m0/s1 |
Clé InChI |
CVMIXYFDWRRAQM-OALUTQOASA-N |
SMILES isomérique |
CC1=CC(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC(=O)N(C(=N1)N)CCCC(C(=O)O)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
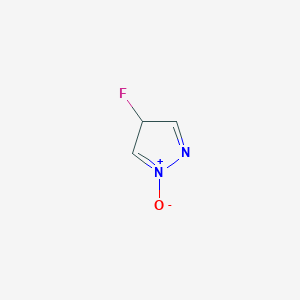
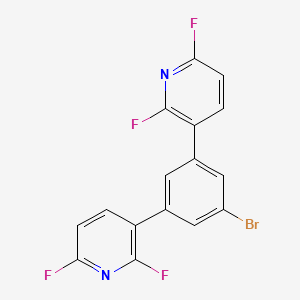
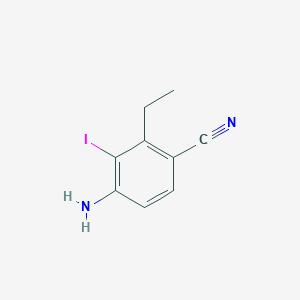

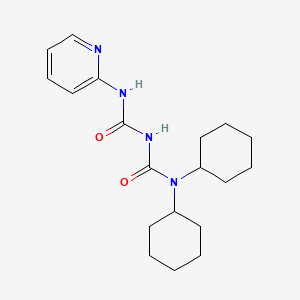
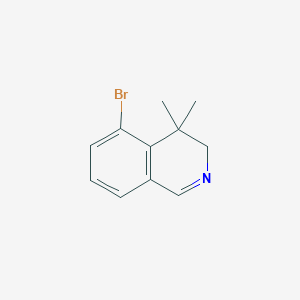


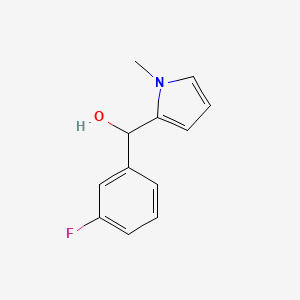
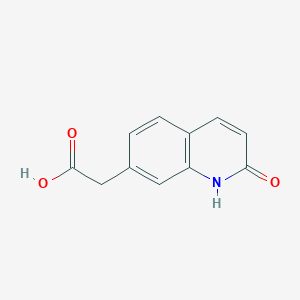
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
